Cas no 791635-59-1 (Simotaxel)

Simotaxel structure
Simotaxel structure
Product Name:Simotaxel
Numero CAS:791635-59-1
MF:C46H57NO15S
MW:896.00749373436
CID:68843
PubChem ID:11286005
Update Time:2025-04-18

Simotaxel Proprietà chimiche e fisiche

Nomi e identificatori

    • Simotaxel
    • Mst 997
    • MST997
    • TL 909
    • Simotaxel [USAN:INN]
    • Q27276751
    • DB15384
    • 2-Thiophenepropanoic acid, alpha-hydroxy-beta-(((1-methylethoxy)carbonyl)amino), (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-6-((cyclopentylcarbonyl)oxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (alphaR,betaR)-
    • MST 997; TL 909
    • 791635-59-1
    • E1M30YOE59
    • Simotaxel [USAN]
    • SIMOTAXEL [INN]
    • CHEMBL2107372
    • D05842
    • (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,11-Dihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxete-6,9,12,12b-tetrayl 12b-acetate 12-benzoate 6-cyclopentanecarboxylate 9-((2R,3R)-2-hydroxy-3-(((1-methylethoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoate
    • Simotaxel (USAN)
    • MST-997
    • SCHEMBL9942156
    • UNII-E1M30YOE59
    • [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopentanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3R)-2-hydroxy-3-(propan-2-yloxycarbonylamino)-3-thiophen-2-ylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
    • Inchi: 1S/C46H57NO15S/c1-23(2)58-42(55)47-33(29-18-13-19-63-29)34(50)41(54)59-28-21-46(56)38(61-40(53)27-14-9-8-10-15-27)36-44(7,30(49)20-31-45(36,22-57-31)62-25(4)48)37(51)35(32(24(28)3)43(46,5)6)60-39(52)26-16-11-12-17-26/h8-10,13-15,18-19,23,26,28,30-31,33-36,38,49-50,56H,11-12,16-17,20-22H2,1-7H3,(H,47,55)/t28-,30-,31+,33-,34+,35+,36-,38-,44+,45-,46+/m0/s1
    • Chiave InChI: SLGIWUWTSWJBQE-VLCCYYTCSA-N
    • Sorrisi: S1C=CC=C1[C@@H]([C@H](C(=O)O[C@@H]1C(C)=C2[C@H](C([C@]3(C)[C@H](C[C@@H]4[C@@](CO4)([C@H]3[C@@H]([C@](C1)(C2(C)C)O)OC(C1C=CC=CC=1)=O)OC(C)=O)O)=O)OC(C1CCCC1)=O)O)NC(=O)OC(C)C

Proprietà calcolate

  • Massa esatta: 895.34500
  • Massa monoisotopica: 895.344891
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 63
  • Conta legami ruotabili: 17
  • Complessità: 1840
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.5
  • Superficie polare topologica: 259

Proprietà sperimentali

  • PSA: 258.76000
  • LogP: 5.06300
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.